6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
6-ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-4-22-15-9-12-13(10-14(15)21-2)19-17(23-18(12)20)11-7-5-6-8-16(11)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBMTFVGGUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087624-28-9 | |
| Record name | 6-Ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-bensoxazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087624289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SXR-1096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDQ30W2KTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The specific synthetic routes and reaction conditions for SXR-1096 are proprietary and have not been disclosed in publicly available sources. it is known that the compound is formulated as a topical skin cream for daily use in patients with rare skin conditions .
Chemical Reactions Analysis
SXR-1096 is a small molecule drug that acts as an inhibitor of kallikreins 5, 7, and 14. The compound undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of small molecule drugs.
Substitution Reactions: These reactions may occur during the synthesis of the compound, where specific functional groups are introduced or replaced.
Common Reagents and Conditions: The specific reagents and conditions used in the synthesis of SXR-1096 are proprietary. typical reagents for such reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major product formed from these reactions is the active pharmaceutical ingredient, SXR-1096, which is formulated into a topical cream
Scientific Research Applications
SXR-1096 has several scientific research applications, including:
Chemistry: As a small molecule inhibitor, SXR-1096 is used in studies to understand the inhibition of kallikreins and their role in skin disorders.
Biology: The compound is used to study the biological pathways involving kallikreins and their regulation in the skin.
Medicine: SXR-1096 is being developed as a targeted treatment for Netherton syndrome, with the potential to restore the damaged skin barrier and alleviate symptoms
Industry: The compound’s development and formulation into a topical cream represent significant advancements in the pharmaceutical industry, particularly in the treatment of rare skin disorders
Mechanism of Action
SXR-1096 exerts its effects by inhibiting the activity of kallikreins 5, 7, and 14. These proteases are overactive in the skin of patients with Netherton syndrome due to the lack of the protease inhibitor LEKTI. By inhibiting these kallikreins, SXR-1096 helps to restore the normal function of the skin barrier, reducing inflammation, scaling, and susceptibility to infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
Key Findings:
- Halo vs. Methylsulfanyl Groups: Herbicidal activity in benzoxazinones (e.g., compounds 3m and 3o) correlates with 2- and 4-position halo substituents (Cl) on the phenyl ring, yielding IC50 values comparable to commercial herbicides like 2,4-D .
Alkoxy Substituents :
- 6,7-Dimethoxy analogs (e.g., compound 3l ) exhibit distinct NMR profiles (e.g., δH 3.85–3.90 ppm for methoxy groups) , suggesting that replacing one methoxy with ethoxy (as in the target compound) alters electronic distribution and steric interactions.
- The 6-ethoxy-7-methoxy combination may enhance metabolic stability compared to dimethoxy derivatives due to reduced oxidative susceptibility .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
Log P and Solubility:
- 6-Ethoxy vs. 6-Methoxy : Ethoxy’s longer alkyl chain further elevates Log P relative to methoxy derivatives (e.g., 3l ), as seen in similar compounds where alkyl chain length correlates with hydrophobicity .
Table 2: Comparative Physicochemical Data
Structural Stability and Interactions
- Crystal Packing : Methylsulfanyl-containing analogs (e.g., in ) exhibit intramolecular N–H···N/S interactions and intermolecular C–H···O contacts , stabilizing the crystal lattice . Similar interactions likely govern the target compound’s solid-state behavior.
- Electronic Effects : The methylsulfanyl group (electron-donating) contrasts with electron-withdrawing groups like CF3 in , altering charge distribution and reactivity .
Biological Activity
6-Ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one, also known as SXR-1096, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Chemical Formula : C₁₈H₁₇NO₄S
- Molecular Weight : 343.4 g/mol
- CAS Number : 1087624-28-9
The precise mechanism of action for SXR-1096 is not fully elucidated; however, it is believed to interact with various biological pathways. Preliminary studies suggest that it may influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in numerous physiological processes .
Anticancer Properties
Research indicates that SXR-1096 exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study demonstrated that treatment with SXR-1096 resulted in a dose-dependent decrease in cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
SXR-1096 has also been tested for antimicrobial properties. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of SXR-1096 is crucial for understanding its therapeutic potential. Key parameters include:
- Bioavailability : Predicted to be high due to favorable lipophilicity (logP = 4.03) and compliance with Lipinski's Rule of Five .
- Metabolism : Likely metabolized by cytochrome P450 enzymes, though specific metabolic pathways have yet to be characterized .
Toxicity and Safety Profile
The toxicity of SXR-1096 has not been extensively studied; however, initial assessments suggest a low toxicity profile at therapeutic doses. Further toxicological studies are necessary to fully evaluate its safety for clinical use .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the effects of SXR-1096 on breast cancer cell lines. The results indicated a significant reduction in cell proliferation and an increase in apoptotic markers following treatment with the compound.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Markers (Caspase 3/7 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 80 | Increased |
| 25 | 50 | Significantly increased |
| 50 | 20 | Highly significant increase |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, SXR-1096 was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | >64 |
These findings suggest that while SXR-1096 is effective against certain pathogens, its efficacy may vary among different bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine has been validated for analogous benzoxazinones. This solvent-free method minimizes byproducts and improves atom economy . Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to TCT) and grinding time (30–60 minutes) to achieve yields >75%. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) groups. The methylsulfanyl (S–CH₃) proton resonates at δ ~2.5 ppm .
- X-ray crystallography : Resolve the planar benzoxazinone core and confirm substituent positions, as demonstrated for structurally similar compounds .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~384.12) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (commonly >10 mg/mL for similar heterocycles) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~280–320 nm).
- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Ethoxy and methoxy groups may hydrolyze under strongly acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?
- Methodological Answer :
- Use a randomized block design with split-split plots for dose-response studies (e.g., 0.1–100 µM concentrations). Replicate assays (n ≥ 3) to account for biological variability .
- Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) and validate target engagement via competitive binding assays or CRISPR-edited cell lines .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Replicate studies under standardized conditions (e.g., ATP levels, cell passage number).
- Analyze stereochemical purity: Chiral impurities in the methylsulfanyl group could alter binding affinity.
- Use molecular docking to predict binding modes to targets like cytochrome P450 or kinases, correlating computational data with experimental results .
Q. How to investigate the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental persistence : Measure hydrolysis half-life (t₁/₂) in water (pH 7, 25°C) and photodegradation under UV light. The ethoxy group may enhance hydrophobicity (logP ~3.5), increasing bioaccumulation risk .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD Test 201/202). Compare toxicity thresholds (EC₅₀) with structurally related benzoxazinones .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or biological interactions?
- Methodological Answer :
- Apply density functional theory (DFT) to model electrophilic substitution at the benzoxazinone core.
- For biological targets, use structure-activity relationship (SAR) models based on substituent electronic effects (Hammett σ values) and steric parameters .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
